molecular formula C25H21ClN2O5S B2490423 2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 902291-57-0

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2490423
CAS RN: 902291-57-0
M. Wt: 496.96
InChI Key: VPAKZQNBBUZGIS-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential therapeutic applications. Although specific research directly on this compound was not found, studies on similar quinoline derivatives provide insights into their synthesis, structural characteristics, and chemical behaviors.

Synthesis Analysis

Synthesis of quinoline derivatives often involves cyclization reactions, coupling methods, and modifications of quinoline precursors. For example, a practical synthesis approach for a related compound utilized cyclization of aminophenyl-ethanone with dimethylformamide dimethylacetal, yielding high purity products through a multi-step process (Ma Wenpeng et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by their heterocyclic quinoline core, often modified with various functional groups that impact their chemical and biological properties. NMR and mass spectral analyses are typical methods used for structural characterization, providing detailed insights into the molecular arrangement (Shylaprasad Durgadas et al., 2013).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. These reactions often lead to the formation of new compounds with potential therapeutic applications. For instance, the reaction of quinolinethione with α-halocarbonyl compounds facilitated the synthesis of tetrahydrothieno[2,3-b]quinolines, highlighting the versatility of quinoline derivatives in chemical transformations (E. A. Al-Taifi et al., 2016).

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Studies on chloroacetamide herbicides, including their metabolism in human and rat liver microsomes, provide insights into how similar compounds might be used or investigated for their environmental impact and potential toxicological effects. Research indicates complex metabolic pathways that involve various enzymes and intermediates, suggesting areas of study for related compounds in terms of environmental fate, toxicity, and metabolic processing in biological systems (Coleman et al., 2000).

Structural Aspects and Properties of Quinoline Derivatives

The investigation into the structural aspects and properties of quinoline derivatives, including their interactions with different acids and the formation of complexes, can offer a foundation for the study of similar compounds in materials science or pharmaceutical research. Such studies explore how molecular structure affects physical properties, reactivity, and potential applications in designing materials or drugs with desired characteristics (Karmakar et al., 2007).

In Vitro Metabolism and Cytochrome P450 Involvement

Understanding the in vitro metabolism of compounds and the specific cytochrome P450 isoforms involved in their metabolism can guide the development of safer and more effective chemical agents, whether for agricultural, pharmaceutical, or environmental applications. This knowledge helps in predicting potential drug-drug interactions, toxicity, and the environmental persistence of chemical compounds (Coleman et al., 1999).

Synthesis and Application in Antimalarial Research

The synthesis and study of quinoline derivatives for antimalarial activity demonstrate the potential medical applications of similar compounds. These studies provide valuable insights into the design and development of new therapeutic agents, illustrating how structural modifications can enhance biological activity and efficacy against specific pathogens (Werbel et al., 1986).

properties

IUPAC Name

2-[6-chloro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-6-9-20(10-7-16)34(31,32)23-14-28(22-11-8-17(26)12-21(22)25(23)30)15-24(29)27-18-4-3-5-19(13-18)33-2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAKZQNBBUZGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-chloro-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

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